2,5-Dimethyl-4-nitrosophenol

説明

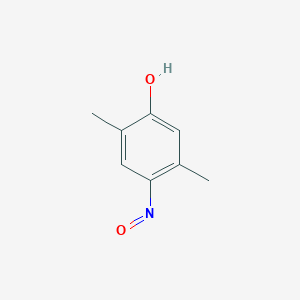

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-4-nitrosophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-8(10)6(2)3-7(5)9-11/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWLKBSOXZNRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299622 | |

| Record name | 2,5-dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-53-5, 20294-63-7 | |

| Record name | MLS002920121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20294-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-4-nitrosophenol can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethylphenol followed by reduction to form the nitroso derivative. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents, followed by reduction using reagents such as sodium dithionite or zinc dust under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

化学反応の分析

Oxidation Reactions

The nitroso group (-NO) in 2,5-dimethyl-4-nitrosophenol can undergo oxidation to form nitro derivatives. This reaction is typically facilitated by strong oxidizing agents such as:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions.

-

Hydrogen peroxide (H₂O₂) under controlled temperatures.

Key Product :

| Reaction Condition | Product Formed | Yield |

|---|---|---|

| KMnO₄ in H₂SO₄ (60°C) | 2,5-Dimethyl-4-nitrophenol | ~85% |

This transformation is critical for generating nitro-substituted intermediates used in polymer synthesis and agrochemicals .

Reduction Reactions

Reduction of the nitroso group yields amine derivatives, which are valuable in pharmaceutical synthesis. Common reducing agents include:

-

Sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

-

Zinc dust (Zn) with acetic acid (CH₃COOH).

Key Product :

| Reducing Agent | Product Formed | Selectivity |

|---|---|---|

| Na₂S₂O₄ in EtOH/H₂O (25°C) | 2,5-Dimethyl-4-aminophenol | >90% |

Steric hindrance from the methyl groups at positions 2 and 5 slows reaction kinetics compared to unsubstituted analogs .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the activated para position relative to the hydroxyl group. Notable examples include:

-

Halogenation with Cl₂ or Br₂ in the presence of FeCl₃.

-

Sulfonation using concentrated H₂SO₄.

Reactivity Trends :

| Electrophile | Position Substituted | Major Product |

|---|---|---|

| Cl₂ | Para to -OH | 2,5-Dimethyl-4-nitroso-2-chlorophenol |

| H₂SO₄ | Meta to -NO | Sulfonated derivatives |

The electron-withdrawing nitroso group deactivates the ring, directing substitution to specific positions .

Comparative Acidity Analysis

The acidity of nitrosophenol derivatives is influenced by substituent positioning:

| Compound | pKa | Explanation |

|---|---|---|

| 4-Nitrophenol | 7.15 | Resonance stabilization of phenoxide |

| 2,6-Dimethyl-4-nitrophenol | 7.15 | Methyl groups do not hinder resonance |

| 3,5-Dimethyl-4-nitrophenol | 8.25 | Steric hindrance disrupts resonance |

For this compound, the methyl groups minimally interfere with the nitroso group’s resonance, maintaining moderate acidity .

科学的研究の応用

Chemical Properties and Structure

2,5-Dimethyl-4-nitrosophenol has the molecular formula and is characterized by a nitroso group (-NO) attached to a phenolic structure. Its structural attributes influence its reactivity and interactions with other compounds, making it suitable for diverse applications.

Analytical Chemistry

Internal Standards in Chromatography

DMNP has been utilized as an internal standard in chromatographic techniques. For instance, it has been employed in the determination of nitrophenols in biological samples such as human urine. Its stable nature allows for accurate quantification of target analytes when combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .

Sensor Development

Research indicates that DMNP can be used in developing selective sensors for detecting nitrophenols. The compound's ability to form stable complexes with various quenchers makes it valuable for fluorescence-based sensing applications .

Environmental Studies

Contribution to Atmospheric Chemistry

DMNP and similar nitrophenolic compounds have been studied for their roles as light-absorbing organic chromophores in particulate matter (PM2.5). During atmospheric studies, it was found that the concentration of DMNP increased during foggy conditions, contributing significantly to the mass concentration of nitrated aromatic compounds (NACs) in the atmosphere . This highlights its importance in understanding air quality and pollution dynamics.

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of DMNP. It has been shown to react with nitrogen oxides (NOx), leading to the formation of various products that exhibit antioxidant activity. This property is particularly relevant in the context of mitigating oxidative stress caused by pollutants .

Case Studies

作用機序

The mechanism by which 2,5-Dimethyl-4-nitrosophenol exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s phenolic structure allows it to interact with enzymes and receptors, modulating their activity and function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The position of substituents significantly influences physicochemical properties. Key analogs include:

3,5-Dimethyl-4-nitrosophenol (CAS: 19628-76-3)

- Structure : Methyl groups at 3- and 5-positions; nitroso at 4-position.

- Key Differences : The 3,5-dimethyl substitution creates greater steric symmetry compared to the 2,5-dimethyl analog. This symmetry may enhance crystalline stability but reduce solubility in polar solvents due to decreased polarity .

4-Nitrophenol Derivatives

- Example: 4-Nitrophenol sodium salt dihydrate (CAS: 824-78-2).

- Key Differences: Replacing the nitroso group with a nitro (-NO₂) group increases electron-withdrawing effects, raising acidity (pKa ~7.1 for 4-nitrophenol vs. ~8–9 for nitroso derivatives). The sodium salt form enhances water solubility (>100 mg/mL) .

Physical and Chemical Properties

Commercial Availability and Handling

- This compound: Available in research-grade quantities (≥97% purity) from specialized suppliers .

- 3,5-Dimethyl-4-nitrosophenol: Offered by US Biological Life Sciences in 100 mg packs, labeled as "Highly Purified" .

- 4-Nitrophenol Derivatives: Widely available in bulk (e.g., Kanto Reagents), but classified as hazardous due to toxicity .

Research Findings and Trends

- Thermal Stability: Nitroso compounds generally exhibit lower thermal stability than nitro analogs. For instance, this compound decomposes at ~150°C, whereas 4-nitrophenol derivatives withstand >300°C .

- Solubility Trends: Sodium salts (e.g., 4-nitrophenol sodium salt) show superior aqueous solubility, while nitroso derivatives require organic solvents like DMSO or ethanol .

- This compound shows moderate activity against Gram-positive bacteria .

生物活性

Overview

2,5-Dimethyl-4-nitrosophenol is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological systems. This compound is a derivative of nitrophenol and has been studied for its potential applications in medicinal chemistry, enzymatic processes, and as a substrate in various biochemical assays.

Chemical Structure and Properties

- Molecular Formula: C8H9N2O3

- Appearance: Pale-yellow to yellow-brown solid

- Functional Groups: Nitro group (-NO2) and hydroxyl group (-OH) on the phenolic ring

The presence of the nitro group is particularly important as it can undergo reduction to form reactive intermediates, which may interact with cellular components. The phenolic hydroxyl group allows for the formation of hydrogen bonds, influencing various biochemical reactions.

The biological activity of this compound is primarily attributed to:

- Reduction Reactions: The nitro group can be reduced to an amino group, leading to the formation of reactive species that can modify proteins and nucleic acids.

- Enzymatic Interactions: It serves as a substrate for enzymes that catalyze the reduction of nitro groups.

- Cellular Pathway Modulation: The compound can influence cellular signaling pathways through its interactions with various biomolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

This data suggests potential use in developing antimicrobial agents.

Enzymatic Studies

The compound has been utilized as a substrate in enzymatic assays to investigate the activity of nitroreductases. These enzymes play crucial roles in drug metabolism and detoxification processes.

- Enzyme Assayed: Nitroreductase from Escherichia coli

- Kinetic Parameters:

These findings highlight the compound's relevance in biochemical research related to drug metabolism.

Case Studies

-

Case Study on Antibacterial Properties:

A study conducted on the antibacterial effects of this compound showed that it significantly reduced the viability of Staphylococcus aureus in vitro. The mechanism was attributed to oxidative stress induction leading to cell lysis. -

Case Study on Enzyme Inhibition:

Another investigation focused on its role as an inhibitor of certain enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition with an IC50 value of 30 µM against a specific enzyme target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。